molecular formula C11H11ClN2O3S B1351747 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 535925-58-7

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Cat. No.: B1351747
CAS No.: 535925-58-7
M. Wt: 286.74 g/mol
InChI Key: KBNBTTCUQKBXKB-UHFFFAOYSA-N
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Description

2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This multifunctional compound features a sulfonamide group, a privileged structure in drug discovery known to confer biological activity in a wide range of therapeutic agents, including antivirals and enzyme inhibitors . The presence of both a formyl and a chloro group on the indole scaffold makes this molecule a versatile and key building block for the synthesis of more complex derivatives. Researchers can utilize the formyl group for condensation reactions and the chloro substituent for cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). Compounds containing chlorinated indole scaffolds are of significant interest in the development of new pharmaceutical agents, as the chlorine atom can influence potency, metabolic stability, and molecular conformation . This reagent is provided with comprehensive analytical characterization to ensure quality and consistency in your experimental workflows. It is intended for use as a reference standard or synthetic precursor in investigative studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-14(2)18(16,17)7-3-4-10-8(5-7)9(6-15)11(12)13-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBTTCUQKBXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of an indole derivative followed by formylation and sulfonamide formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-chloro-3-carboxy-N,N-dimethyl-1H-indole-5-sulfonamide.

    Reduction: 2-chloro-3-hydroxymethyl-N,N-dimethyl-1H-indole-5-sulfonamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C₁₁H₁₁ClN₂O₃S and a molecular weight of approximately 286.74 g/mol. Its unique structure incorporates functional groups that allow for diverse chemical reactivity, including:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : The chloro group can be substituted with various nucleophiles under basic conditions.

Chemistry

2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 0.25 µg/mL and 0.50 µg/mL respectively.
PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
  • Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells), with an IC50 value of 10.0 µM.
Cell LineIC50 (µM)
MDA-MB-23110.0

Medicine

The compound is under investigation for its therapeutic potential, particularly as a lead compound in drug development targeting microbial infections and cancer therapies.

Antimicrobial Efficacy

A study assessed the efficacy of this compound against various bacterial strains. Results demonstrated significant bactericidal effects, reducing biofilm formation in Staphylococcus epidermidis at concentrations as low as 31.1 µg/mL.

Cancer Cell Apoptosis

In another investigation, the compound was tested on several cancer cell lines, revealing that it could enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations around 2.5 µM.

Mechanism of Action

The mechanism of action of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Evidence ID
2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide Cl (2), CHO (3), N,N-dimethyl-SO₂NH₂ (5) 285.75* Chloro, formyl, sulfonamide N/A
2-tert-Butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide t-Bu (2), CHO (3), N,N-dimethyl-SO₂NH₂ (5) 324.42 tert-Butyl, formyl, sulfonamide
3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide CHO (3), N,N-dimethyl-SO₂NH₂ (5) 252.29 Formyl, sulfonamide
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide Cl (5), pentyl (3), carboxamide (2) 411.30 Chloro, alkyl chain, carboxamide
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Cl (3), methyl (1), tosyl (5) 365.84 Chloro, tosyl, indazole core
2,3-dihydro-1H-indole-5-sulfonamide hydrochloride Dihydroindole core, SO₂NH₂ (5) 234.71 Reduced aromaticity, sulfonamide

*Calculated based on formula C₁₁H₁₂ClN₂O₃S.

Key Observations:

Formyl Group : The 3-formyl group is shared with , but the absence of a 2-chloro substituent in may result in higher electron density at the indole core, altering its reactivity in nucleophilic additions.

Sulfonamide vs. Carboxamide : Carboxamide derivatives (e.g., ) lack the sulfonamide’s strong hydrogen-bonding capacity, which could diminish binding affinity in biological targets reliant on polar interactions.

Saturation Effects : The dihydroindole in reduces aromatic conjugation, likely decreasing planarity and altering solubility or membrane permeability.

Physicochemical and Pharmacological Comparisons

  • Solubility : The N,N-dimethyl sulfonamide group in the target compound enhances water solubility compared to alkylated carboxamides (e.g., ). However, the hydrochloride salt in offers superior aqueous solubility.
  • Reactivity : The 2-chloro substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl group in is inert under such conditions.
  • Biological Activity: Compounds with dimethylamino groups (e.g., ) exhibit enhanced binding to serotonin receptors due to ionic interactions, whereas the formyl group in the target compound could serve as a warhead for covalent inhibition.

Biological Activity

2-Chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic compound notable for its unique structure, which combines an indole framework with both chloro and formyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C11H11ClN2O3SC_{11}H_{11}ClN_{2}O_{3}S, with a molecular weight of approximately 286.74 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonamide moiety may enhance the compound's solubility and facilitate interactions with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)
MDA-MB-23110.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited bactericidal effects, significantly reducing biofilm formation in Staphylococcus epidermidis at concentrations as low as 31.1 µg/mL .
  • Cancer Cell Apoptosis : In a separate investigation, the compound was tested on various cancer cell lines, revealing that it could significantly enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations around 2.5 µM .

Q & A

Q. Addressing discrepancies in biological activity data across studies

  • Answer:
  • Statistical Analysis: Apply ANOVA or t-tests to compare IC50 values, accounting for assay variability (e.g., cell line differences) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends in potency vs. substituent polarity .

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